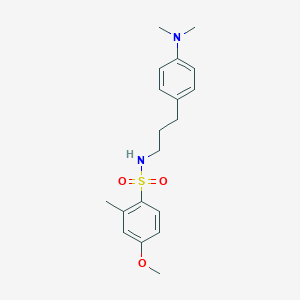
N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide” is a chemical compound . It is a derivative of benzoxazole . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
The synthesis of benzoxazoles, including “this compound”, has been extensively studied . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Scientific Research Applications
Luminescent Metal-Organic Frameworks
Research has demonstrated the utility of N,N-dimethyl derivatives in the development of luminescent metal–organic frameworks (MOFs). For instance, a study by Senthilkumar et al. (2018) explored the synthesis of a Cd(II) framework with pore wall-functionalization, showcasing applications such as selective CO2 adsorption, highly specific detection of explosive nitro compounds, and colorimetric sensing of toxic metal ions like Cu2+ [Senthilkumar, R. Goswami, V. J. Smith, H. C. Bajaj, S. Neogi, 2018].
Antitumor Activity
In medicinal chemistry, derivatives of 6-nitro-benzoxazole have been synthesized and evaluated for their antitumor properties. Racané et al. (2006) prepared novel derivatives of 6-amino-2-phenylbenzothiazole, closely related to benzoxazoles, demonstrating cytostatic activities against several malignant human cell lines [Racané, R. Stojković, V. Tralić-Kulenović, G. Karminski-Zamola, 2006].
Fluorescent Probes for Metal Ion Detection
Bekhradnia et al. (2016) reported on the synthesis of nitro-3-carboxamide coumarin derivatives, including those with N,N-dimethyl groups, proposed as novel fluorescent chemosensors. These compounds have been used for selective detection of Cu(II) ions, highlighting the compound's potential in environmental monitoring and analytical chemistry [Bekhradnia, E. Domehri, M. Khosravi, 2016].
Chemotherapy Research
The compound's derivatives have also been studied in the context of chemotherapy. Povlsen and Jacobsen (1975) investigated the effects of various agents, including derivatives of N,N-dimethyl compounds, on a human malignant melanoma transplanted in mice, offering insights into potential chemotherapeutic applications [Povlsen, G. Jacobsen, 1975].
Environmental Management
Zeeshan et al. (2023) explored the fate of nitrification and urease inhibitors, related to the compound , in simulated bank filtration. This study provides valuable information on the environmental behavior and degradation of such compounds, contributing to water treatment and environmental pollution studies [Zeeshan, M. Scheurer, Christina Förster, C. Kuebeck, A. S. Ruhl, S. Klitzke, 2023].
Future Directions
properties
IUPAC Name |
N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-12(2)10(14)9-7-4-3-6(13(15)16)5-8(7)17-11-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFZSCCBYFRXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4As,8aS)-1,3,4,5,6,7,8,8a-octahydropyrano[3,4-c]pyridin-4a-ol;hydrochloride](/img/structure/B2650140.png)
![3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2650144.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2650148.png)
![N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2650150.png)
![3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2650152.png)

![[4-(Methoxymethyl)thiophen-2-yl]methanol](/img/structure/B2650154.png)

![N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2650156.png)

![1-(2-ethoxyethyl)-7-isobutyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2650160.png)

![1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one](/img/structure/B2650162.png)